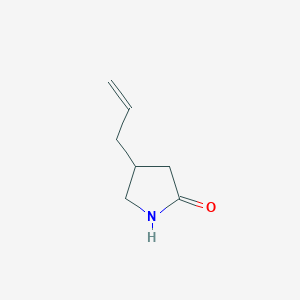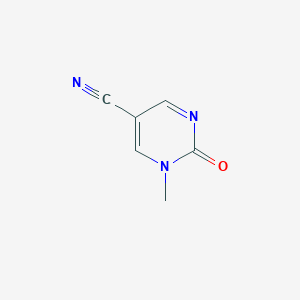![molecular formula C7H8N4 B11924339 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 90012-81-0](/img/structure/B11924339.png)
1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method provides a straightforward approach to obtaining the target compound with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like iodine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine-4-one derivatives.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of halogenated imidazo[4,5-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazo[4,5-b]pyridine: Another imidazopyridine derivative with similar biological activity.
1-Methyl-1H-imidazo[4,5-d]pyridine: A structural isomer with distinct pharmacological properties.
Uniqueness: 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets compared to its isomers, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
90012-81-0 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
1-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9) |
InChI-Schlüssel |
DFKHYTGKBCFLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)



![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)



![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)


![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)

